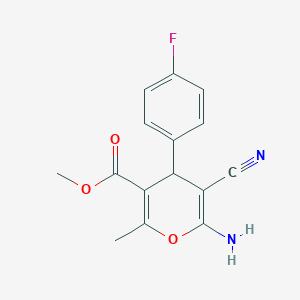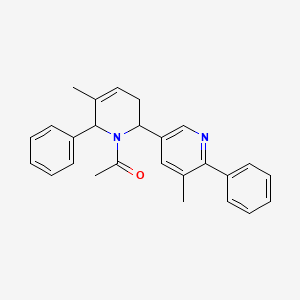![molecular formula C17H18F3NO B5103415 2-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5103415.png)
2-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine, also known as O-4310, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of arylalkylamines and has been found to exhibit interesting pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 2-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI), similar to commonly prescribed antidepressants such as fluoxetine and sertraline. This means that it increases the levels of serotonin in the brain, which can improve mood and reduce anxiety.
Biochemical and Physiological Effects:
2-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, as well as other neurotransmitters such as norepinephrine and dopamine. It has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine is that it has been extensively studied in animal models, which has provided valuable information about its potential therapeutic applications. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are a number of future directions for research on 2-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine. One area of interest is its potential as a treatment for other psychiatric disorders, such as bipolar disorder and schizophrenia. Another area of interest is its potential as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further research is needed to fully understand the potential therapeutic applications of this compound.
In conclusion, 2-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been found to exhibit antidepressant and anxiolytic effects in animal models, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine involves the reaction of 2-methoxyphenylacetonitrile with 4-(trifluoromethyl)benzylmagnesium bromide, followed by reduction of the resulting imine with sodium borohydride. This method has been optimized for high yield and purity.
Applications De Recherche Scientifique
2-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. It has been found to exhibit antidepressant and anxiolytic effects in animal models, suggesting that it may have similar effects in humans.
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)-N-[[4-(trifluoromethyl)phenyl]methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO/c1-22-16-5-3-2-4-14(16)10-11-21-12-13-6-8-15(9-7-13)17(18,19)20/h2-9,21H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJAHHBQBBUEGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNCC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![propyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B5103346.png)

![ethyl 4-({6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5103355.png)
![7-(2-oxo-2-phenylethyl)-6-phenyl-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B5103358.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(1,3-thiazol-2-ylmethyl)-4-piperidinecarboxamide](/img/structure/B5103365.png)

![diethyl 5-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5103378.png)
![1-[(2E)-3-phenyl-2-propen-1-yl]-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5103385.png)


![N-[(2-methoxyphenoxy)acetyl]alanine](/img/structure/B5103432.png)
![4-(2-chloro-5-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5103435.png)
![3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5103440.png)
![3-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-4-methoxybenzaldehyde](/img/structure/B5103445.png)